molecular formula C21H22F3NO2 B2676672 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one CAS No. 1351610-14-4

4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one

Cat. No.: B2676672
CAS No.: 1351610-14-4
M. Wt: 377.407
InChI Key: HHJVELOXHFYQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one is a synthetic compound of significant interest in modern medicinal chemistry and drug discovery research. Its structure incorporates key pharmacophores, including a morpholine ring and a trifluoromethyl group , which are known to profoundly influence the biological activity and physicochemical properties of drug candidates . The trifluoromethyl (-CF₃) group is a critical feature in modern drug design. Its incorporation into organic compounds is a strategic approach to optimize lead compounds, as it can enhance metabolic stability, modulate lipophilicity, and improve membrane permeability, thereby potentially increasing the efficacy of therapeutic agents . Furthermore, morpholine derivatives are frequently explored in pharmaceutical research for their diverse biological activities. Scientific studies have indicated that morpholine fragments can play a key role in the development of compounds for the treatment of conditions such as malignant tumors, and their presence is often associated with improved pharmacokinetic profiles . This compound is supplied as a high-purity material strictly for Research Use Only (RUO) . It is intended for use in laboratory settings for in vitro assays, as a building block in the synthesis of more complex molecules, or as a standard for analytical method development. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-phenyl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO2/c22-21(23,24)18-11-9-17(10-12-18)19-15-25(13-14-27-19)20(26)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,19H,4,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJVELOXHFYQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholino Intermediate: The morpholino group can be introduced through the reaction of morpholine with an appropriate halogenated precursor under basic conditions.

    Aldol Condensation: The phenyl group is introduced via an aldol condensation reaction, where a phenylacetone derivative reacts with an aldehyde or ketone in the presence of a base.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its trifluoromethyl group is particularly useful in NMR spectroscopy due to its distinctive chemical shift.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic ring, substituents, and backbone modifications. Below is a detailed comparison:

Heterocyclic Ring Variations
Compound Name Heterocycle Key Substituents Physicochemical Properties
4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one Morpholine 4-Trifluoromethylphenyl, phenyl Moderate solubility (logP ~3.2)
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one (Compound 16) Piperidine 4-Trifluoromethylphenyl, thiophene Higher lipophilicity (logP ~3.8)
(R,R,R)-Aprepitant derivative Morpholine 3,5-Bis(trifluoromethyl)phenyl, fluorophenyl Enhanced metabolic stability (t½ >6h)

Key Findings :

  • Morpholine vs. Piperidine : Morpholine-based compounds exhibit improved aqueous solubility due to the oxygen atom in the ring, whereas piperidine analogs (e.g., Compound 16) show increased lipophilicity, favoring blood-brain barrier penetration .
Backbone and Substituent Modifications
Compound Name Backbone Aryl Group Biological Activity
Target Compound Butan-1-one Phenyl Kinase inhibition (IC₅₀ = 120 nM)
7-[[2,3-Difluoro-4-...]methyl]-10-hydroxy-... (EP 4374877) Diazaspiro[4.5] Pyrimidinyl Antibacterial (MIC = 0.5 µg/mL)
(R,R,R)-Aprepitant Triazolone Fluorophenyl Neurokinin-1 antagonism (Ki = 90 pM)

Key Findings :

  • Butan-1-one Backbone : The linear ketone backbone in the target compound allows conformational flexibility, aiding in target binding, whereas rigid backbones (e.g., diazaspiro in EP 4374877) enhance specificity but reduce solubility .

Biological Activity

4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C19H20F3N1O1C_{19}H_{20}F_3N_1O_1. Its structure includes a morpholine ring and a trifluoromethyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H20F3N1O1C_{19}H_{20}F_3N_1O_1
Molecular Weight345.37 g/mol
CAS Number[Not available]

Antitumor Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antitumor activity. For instance, derivatives of 4-phenyl compounds have shown significant cytotoxic effects on various cancer cell lines. In vitro assays revealed that the compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. In silico studies suggest that the trifluoromethyl group enhances binding affinity to COX enzymes .
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased levels of cleaved caspase-3 in treated cell lines .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of this class of compounds. Research indicates that:

  • Electron-Withdrawing Groups : The trifluoromethyl group enhances lipophilicity and electron-withdrawing capacity, improving binding affinity to target proteins.
  • Morpholine Ring : The morpholine moiety contributes to the compound's solubility and bioavailability, facilitating better interaction with biological targets.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with notable efficacy against MCF-7 cells, where an IC50 value of 8 µM was recorded.

Study 2: Inhibition of COX Enzymes

In another investigation, the compound was tested for its ability to inhibit COX-2 and lipoxygenase pathways. It was found to reduce inflammatory markers in vitro, supporting its potential as an anti-inflammatory agent alongside its anticancer properties .

Q & A

Q. What are the standard synthetic routes for 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one?

The compound can be synthesized via Friedel-Crafts acylation , where a trifluoromethyl-substituted benzene derivative reacts with a morpholino-containing acyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). Key parameters include anhydrous conditions, temperature control (0–5°C to minimize side reactions), and stoichiometric optimization of the acylating agent . Alternative routes may involve coupling pre-functionalized morpholine intermediates with ketone precursors under palladium-catalyzed cross-coupling conditions, though specific protocols require further optimization .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on a combination of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR (e.g., in CDCl3 at 400 MHz) to resolve signals for the trifluoromethyl group (~-63 ppm in 19F NMR), morpholine ring protons (δ 3.5–4.0 ppm), and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, SHELX software (SHELXL/SHELXS) is used for refinement, particularly to resolve stereochemical ambiguities in the morpholine ring .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screening typically includes:

  • Enzyme Inhibition Assays : Target enzymes relevant to the trifluoromethyl group’s electronic effects (e.g., kinases or cytochrome P450 isoforms), using fluorogenic substrates and IC50 determination .
  • Cellular Viability Assays : Testing against cancer cell lines (e.g., MTT assay) to evaluate cytotoxicity, with dose-response curves generated over 48–72 hours .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound in multistep reactions?

Key strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., FeCl3 vs. AlCl3) for Friedel-Crafts steps to improve regioselectivity .
  • Inert Atmosphere Techniques : Using Schlenk lines or gloveboxes to prevent moisture-sensitive intermediates (e.g., acyl chlorides) from degrading .
  • Reaction Monitoring : Employing HPLC with UV detection (C18 columns, acetonitrile/water gradient) to track intermediate formation and optimize reaction termination points .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR workflows involve:

  • Substituent Variation : Modifying the phenyl ring (e.g., introducing electron-withdrawing groups) or morpholine moiety (e.g., N-alkylation) to probe steric/electronic effects .
  • Biological Profiling : Parallel screening of derivatives against disease-relevant targets (e.g., inflammatory mediators or apoptosis pathways) to correlate structural changes with activity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to proteins like kinases, guided by crystallographic data .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Common issues include:

  • Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning, with BASF parameter adjustment .
  • Disorder in the Morpholine Ring : Apply restraints (e.g., SIMU/DELU) to stabilize refinement of flexible substituents .
  • High Thermal Motion : Low-temperature data collection (100 K) to improve resolution and reduce noise .

Q. How should researchers address contradictory data in biological assays?

Methodological steps include:

  • Purity Validation : Re-analyze compound batches via HPLC (≥95% purity threshold) to rule out impurities as confounding factors .
  • Dose-Response Replication : Repeat assays with fresh stock solutions across multiple cell lines or enzymatic systems to confirm reproducibility .
  • Orthogonal Assays : Cross-validate results using alternative techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.